molecular formula C19H15F3N2O3 B2702360 (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313985-83-0

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

カタログ番号 B2702360
CAS番号: 313985-83-0
分子量: 376.335
InChIキー: DKTVLEKNXXTNLU-MOHJPFBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been found to have potential therapeutic benefits in the treatment of cardiovascular diseases. This compound is a synthetic analog of a natural compound found in red yeast rice, called monacolin K. However, unlike monacolin K, ETC-1002 does not have any known side effects, making it a promising alternative for the treatment of cardiovascular diseases.

作用機序

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide works by inhibiting the activity of ATP-citrate lyase (ACL), an enzyme that plays a key role in the biosynthesis of cholesterol and fatty acids. By inhibiting ACL, (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide reduces the production of LDL-C, which can help reduce the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects, including reducing LDL-C levels, increasing high-density lipoprotein cholesterol (HDL-C) levels, reducing triglyceride levels, and reducing markers of inflammation and oxidative stress. These effects can help reduce the risk of cardiovascular diseases.

実験室実験の利点と制限

One of the major advantages of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is that it does not have any known side effects, making it a promising alternative for the treatment of cardiovascular diseases. However, one of the limitations of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is that it has a short half-life, which may limit its efficacy in some patients.

将来の方向性

There are several future directions for the research and development of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. One of the areas of focus is to further investigate the mechanism of action of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and its effects on lipid metabolism and inflammation. Another area of focus is to conduct clinical trials to evaluate the safety and efficacy of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide in different patient populations. Additionally, researchers are exploring the potential of combining (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide with other drugs for the treatment of cardiovascular diseases.

合成法

The synthesis of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves a series of chemical reactions, starting with the reaction of 4-trifluoromethylbenzaldehyde with ethyl cyanoacetate to form 4-(trifluoromethyl)phenylacetic acid ethyl ester. This compound is then reacted with 4-hydroxy-2H-chromen-2-one in the presence of a base to form (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.

科学的研究の応用

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic benefits in the treatment of cardiovascular diseases. Several studies have shown that (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can reduce low-density lipoprotein cholesterol (LDL-C) levels, which is a major risk factor for cardiovascular diseases. In addition, (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to have anti-inflammatory and anti-oxidant properties, which can help reduce the risk of cardiovascular diseases.

特性

IUPAC Name

7-ethoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-26-14-8-3-11-9-15(17(23)25)18(27-16(11)10-14)24-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVLEKNXXTNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。